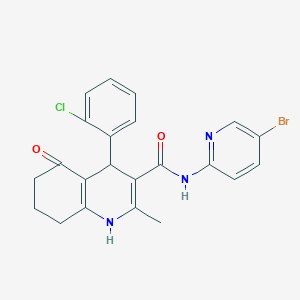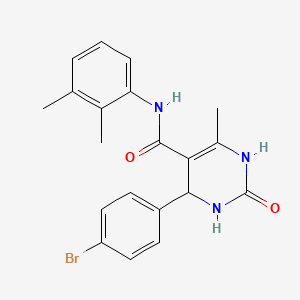![molecular formula C12H13N5O B11646733 3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646733.png)
3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes a pyrazole ring, a pyridine ring, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products are typically the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are the corresponding alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-1H-pyrazole-5-carbohydrazide
- 4-pyridinecarboxaldehyde
- 1H-pyrazole-5-carbohydrazide
Uniqueness
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a pyridine ring, and a hydrazide group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H13N5O |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
5-methyl-N-[(Z)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O/c1-8-7-11(16-14-8)12(18)17-15-9(2)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,14,16)(H,17,18)/b15-9- |
Clave InChI |
ODBBYZJRIZXJDG-DHDCSXOGSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=NC=C2 |
SMILES canónico |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=NC=C2 |
Solubilidad |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11646654.png)

![1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11646661.png)
![Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11646666.png)

![Methyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11646687.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646695.png)
![2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646701.png)

![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)


![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B11646745.png)
![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646752.png)
